(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide” is a chemical compound. It’s part of the oxindole derivatives, which are known to possess antibacterial, antiprotozoal, and anti-inflammatory activities . They are also patented as progesterone receptors agonists .
Synthesis Analysis
An efficient and one-pot synthesis of 2-(2-oxoindolin-3-ylidene)-1,3-dithiole-4,5-dicarboxylates by a three-component condensation reaction of isatins, carbon disulfide and dialkyl acetylendicarboxylates in the presence of Bu3P is reported .Aplicaciones Científicas De Investigación
Anticancer Properties
- A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides, including compounds closely related to (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, were identified as inducers of apoptosis in cancer cells (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).
- Copper(II), Nickel(II), and Manganese(II) complexes with a Schiff base ligand derived from indoline-2,3-dione and 2-hydroxybenzohydrazide showed high antitumor activity, particularly the Copper(II) complex (Zhong, Wei, Liu, Wang, & Wang, 2007).
Biological Activities
- Isatin-based carbohydrazones, which include structural analogs of the compound , demonstrated potential as dual inhibitors of fatty acid amide hydrolase and monoacylglycerol lipase. These findings are significant for treating neurological and mood disorders (Jaiswal & Ayyannan, 2021).
- Novel carbohydrazones, including 5-substituted isatins, were synthesized and their antioxidant activities were evaluated, showing promising results (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Other Applications
- Synthesized hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, closely related to the compound , were found to have potential biological activity towards cathepsin E and elastase of human neutrophils (Nurkenov, Satpaeva, Schepetkin, Khlebnikov, Turdybekov, Seilkhanov, & Fazylov, 2017).
- A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, including compounds similar to (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, highlighted their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . For instance, similar compounds have been shown to inhibit photosynthetic electron transport (PET), with their inhibitory efficiency depending on the compound’s lipophilicity and the electronic properties of the substituent in the N-phenyl moiety .
Biochemical Pathways
For instance, 5-bromo-3,4-dihydroxybenzaldehyde, a related compound, has been reported to activate the Wnt/β-catenin and autophagy pathways, and inhibit the TGF-β pathway .
Pharmacokinetics
The compound’s molecular weight (550803) and linear formula (C25H17BrClN5O3) suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light and algal photosynthetic activity have been shown to affect the release of halomethane, a related compound .
Propiedades
IUPAC Name |
5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFUDRKGYBEFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.